![molecular formula C14H16N2O3 B2496972 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide CAS No. 126263-21-6](/img/structure/B2496972.png)
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide
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Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide, often involves multi-component reactions that can yield enantiomerically pure compounds. For example, a three-component reaction involving 1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone can yield the corresponding 1H-imidazole 3-oxide in high yield. Such reactions can be carried out in methanol or acetic acid, demonstrating the versatility of imidazole synthesis approaches (Mlostoń et al., 2008).
Molecular Structure Analysis
Imidazole derivatives exhibit a wide range of molecular interactions, including intramolecular hydrogen bonding, which significantly influences their molecular structure and stability. Studies using X-ray diffraction and quantum theory reveal the importance of these non-covalent interactions in stabilizing the crystal structure of these compounds. Notably, intramolecular hydrogen bonds between carboxamide nitrogen donors and N-oxide oxygen acceptors classify as strong interactions with energy about 10 kcal/mol (Łukomska-Rogala et al., 2017).
Chemical Reactions and Properties
Imidazole 3-oxides participate in a variety of chemical reactions, including deoxygenation, chlorination, and [3+2]-cycloadditions. These reactions are crucial for further functionalization and application of these compounds. For example, 1-benzyl-4,5-dimethyl-imidazole 3-oxide can undergo deoxygenation by phosphorus trichloride or chlorination at C-2 by phosphoryl chloride (Ferguson & Schofield, 1975).
Scientific Research Applications
Spin Trapping Applications
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide, as a derivative of 2H-imidazole-1-oxides, has been studied for spin trapping applications. Research by Dikalov, Kirilyuk, and Grigor’ev (1996) demonstrated that compounds like 2H-imidazole-1-oxides can form spin adducts with various short-lived free radicals, including OH, CH3, and cysteinyl radicals. These compounds do not trap superoxide radicals, making them suitable for detecting OH and thiol radicals without the interference of superoxide radicals. They are also effective scavengers of peroxynitrite, forming spin adducts similar to those with OH-radicals (Dikalov, Kirilyuk, & Grigor’ev, 1996).
Synthesis of pH-sensitive Spin Probes
Kirilyuk et al. (2003) discussed the synthesis of new pH-sensitive spin probes using 5-alkylamino-4H-imidazole 3-oxides, which are related to the compound . These probes were created through a process involving the Grignard reagent addition and could be useful in chemical and biological systems for detecting pH changes (Kirilyuk et al., 2003).
Imidazole Derivatives in Nonenzymatic Browning Reactions
The research by Veĺišek et al. (1989) identified 1,3-bis(carboxymethyl)imidazole and its derivatives in model reaction mixtures, indicating the presence of such imidazole derivatives in nonenzymatic browning reactions. This suggests the potential application of these compounds in understanding the formation of N-containing heterocyclic compounds in various natural and synthetic systems (Veĺišek et al., 1989).
Development of Alkaline Anion Exchange Membranes
In the field of fuel cell technology, the development of imidazolium-type alkaline anion exchange membranes (Im-AAEMs) incorporates structures similar to the specified compound. Ran et al. (2012) found that these membranes, which include imidazolium cations, show enhanced thermal and chemical stabilities, making them promising for fuel cell applications (Ran et al., 2012).
Corrosion Inhibition Studies
Research by Srivastava et al. (2017) explored the use of amino acid-based imidazolium zwitterions as corrosion inhibitors. These inhibitors, including derivatives similar to the specified compound, demonstrated high inhibition efficiency and provided insights into the reactivity and adsorption behavior of such zwitterions, indicating their potential application in protecting metal surfaces (Srivastava et al., 2017).
properties
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-11(2)16(19)9-15(10)13(14(17)18)8-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLHQCWJVHHZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CC2=CC=CC=C2)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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